molecular formula C28H30N2O8 B13907486 N-Alpha-Fmoc-L-glutamic acid gamma-succinimideester alpha-tert-butyl ester

N-Alpha-Fmoc-L-glutamic acid gamma-succinimideester alpha-tert-butyl ester

Cat. No.: B13907486
M. Wt: 522.5 g/mol
InChI Key: TWIOCLGOABQUJM-JOCHJYFZSA-N
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Description

N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is a derivative of glutamic acid, commonly used in peptide synthesis. This compound is particularly valuable due to its ability to protect the amine groups during the synthesis process, ensuring that the desired peptide bonds are formed without unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester follows similar steps but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glutamic acid derivatives and peptides with specific sequences .

Scientific Research Applications

N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during the synthesis process. The gamma-succinimide ester facilitates the formation of amide bonds with amines, while the tert-butyl ester protects the alpha-carboxyl group until the desired peptide sequence is formed .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-L-glutamic acid gamma-tert-butyl ester
  • N-Fmoc-L-glutamic acid gamma-methyl ester
  • N-Fmoc-L-glutamic acid gamma-benzyl ester

Uniqueness

N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is unique due to its combination of protective groups, which provide selective deprotection and coupling capabilities. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C28H30N2O8

Molecular Weight

522.5 g/mol

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m1/s1

InChI Key

TWIOCLGOABQUJM-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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